molecular formula C10H9NO3S B7801108 5-Amino-2-naphthalenesulfonic acid CAS No. 51548-48-2

5-Amino-2-naphthalenesulfonic acid

Cat. No.: B7801108
CAS No.: 51548-48-2
M. Wt: 223.25 g/mol
InChI Key: UWPJYQYRSWYIGZ-UHFFFAOYSA-N
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Description

5-Amino-2-naphthalenesulfonic acid: is an organic compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol. This compound is characterized by a naphthalene ring substituted with an amino group at the 5-position and a sulfonic acid group at the 2-position.

Synthetic Routes and Reaction Conditions:

  • Nitration of Naphthalene: The synthesis of this compound often begins with the nitration of naphthalene to produce 2-naphthylamine. This is followed by sulfonation to introduce the sulfonic acid group.

  • Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds derived from naphthalene to produce the amino group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and sulfonation processes, often using sulfuric acid and nitric acid as reagents. The reaction conditions are carefully controlled to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as naphthalene-1,5,8-trisulfonic acid.

  • Reduction: Reduction reactions can convert the sulfonic acid group into a sulfide or thiol group.

  • Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like hydrogen gas and iron powder are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Naphthalene-1,5,8-trisulfonic acid

  • Reduction Products: Naphthalene-1,5-diamine

  • Substitution Products: Various substituted naphthalenes

Scientific Research Applications

Chemistry: 5-Amino-2-naphthalenesulfonic acid is used as a precursor in the synthesis of dyes, pigments, and other chemical compounds. Biology: It is employed in biochemical assays and the study of enzyme activities, particularly in the detection of nitrate reductase and nitrate reduction by anaerobic bacteria. Medicine: The compound is used in the development of pharmaceuticals and as a reagent in medical research. Industry: It finds applications in the production of plastics, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 5-Amino-2-naphthalenesulfonic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved are typically related to the specific biochemical processes being studied.

Comparison with Similar Compounds

  • 4-Amino-1-naphthalenesulfonic acid

  • 8-Amino-2-naphthalenesulfonic acid

  • Sulfanilic acid

Uniqueness: 5-Amino-2-naphthalenesulfonic acid is unique in its specific substitution pattern on the naphthalene ring, which influences its reactivity and applications compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-aminonaphthalene-2-sulfonic acid
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InChI

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)
Source PubChem
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InChI Key

UWPJYQYRSWYIGZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO3S
Source PubChem
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DSSTOX Substance ID

DTXSID6059497
Record name 2-Naphthalenesulfonic acid, 5-amino-
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Molecular Weight

223.25 g/mol
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CAS No.

119-79-9, 51548-48-2
Record name 5-Amino-2-naphthalenesulfonic acid
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Record name 1,6-Cleve's acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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